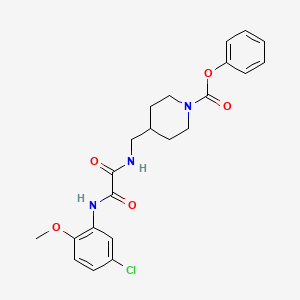
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy in preventing or slowing disease progression by reducing neuronal death. It is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and others. The compound’s derivatives have shown promise in protecting neuronal function and structure .
Anti-neuroinflammatory Agent
Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its anti-neuroinflammatory properties, showing significant potential in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .
Antiviral Activity
Compounds with structural similarities have been used in antiviral research. The presence of the piperidine ring and other functional groups in this compound suggests it may have applications in developing antiviral agents, particularly as viral enzymes often have binding sites compatible with such structures .
Anticancer Research
The compound’s structure, which includes a phenyl ring and a carboxylate group, is often seen in molecules with anticancer properties. Research into similar compounds has indicated potential applications in designing anticancer drugs, especially those targeting specific pathways or proteins involved in cancer cell proliferation .
Antioxidant Properties
Antioxidants play a vital role in protecting cells from oxidative stress. The compound’s chemical structure suggests it could act as a scavenger of free radicals, thereby contributing to research into antioxidant therapies for various diseases, including those related to aging and metabolic disorders .
Antimicrobial Activity
The antimicrobial properties of compounds like “Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” are of significant interest. Its structure could be effective against a range of bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial drugs .
properties
IUPAC Name |
phenyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-19-8-7-16(23)13-18(19)25-21(28)20(27)24-14-15-9-11-26(12-10-15)22(29)31-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGLYJCAORFISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

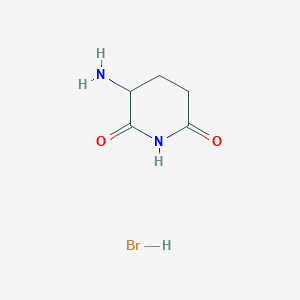
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)

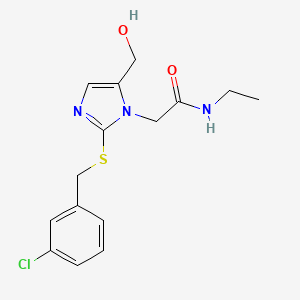
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)
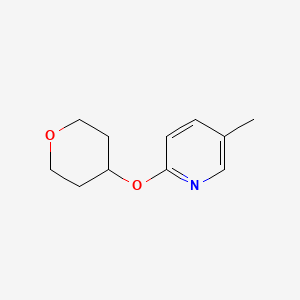
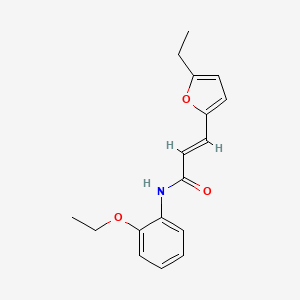
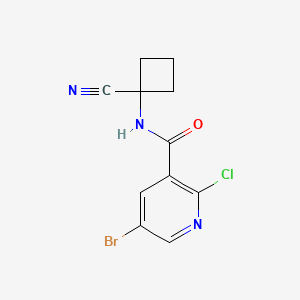
![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-3-yl]acetic acid](/img/structure/B2861008.png)
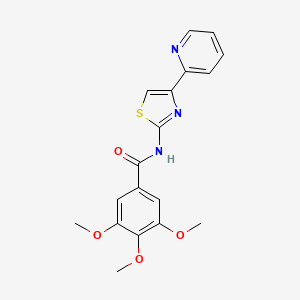
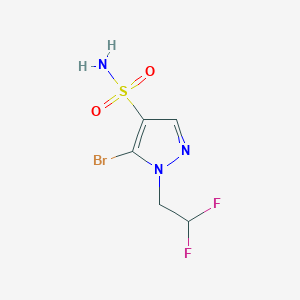
![1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2861012.png)